4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl-
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Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with suitable diketones or ketoesters.
Condensation reactions: These reactions involve the condensation of 3-aminopyrazoles with formyl or acyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to achieve therapeutic effects.
Pathways: Interference with signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrazolo(3,4-d)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Pyrazolopyrimidine analogs: Compounds with variations in the pyrazole or pyrimidine rings.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
402570-60-9 |
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Molecular Formula |
C13H10F2N4O |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-2-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10F2N4O/c1-18-5-9-12(17-18)16-7-19(13(9)20)6-8-10(14)3-2-4-11(8)15/h2-5,7H,6H2,1H3 |
InChI Key |
PZECXTOQFHTQGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)N=CN(C2=O)CC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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